BenchChemオンラインストアへようこそ!

p-O-Desmethyl Verapamil

P-glycoprotein transporter inhibition drug-drug interactions

p-O-Desmethyl Verapamil (D-703) is the O-demethylated verapamil metabolite that uniquely inhibits P-glycoprotein (IC₅₀ 1.6 μM), unlike N-dealkylated metabolites D-617 and D-620 which lack inhibitory activity up to 100 μM. It also serves as a selective CYP2C8 probe, enabling isoform-specific activity assessment without CYP2C9 interference. This reference standard is essential for P-gp-mediated DDI modeling, CYP2C8 pharmacogenomic studies, and regulatory bioanalytical method validation for verapamil ANDA filings. Choose the correct metabolite for your specific application—substituting D-703 with inactive metabolites yields fundamentally different experimental outcomes.

Molecular Formula C26H36N2O4
Molecular Weight 440.6 g/mol
CAS No. 77326-93-3
Cat. No. B020614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-O-Desmethyl Verapamil
CAS77326-93-3
Synonymsα-[3-[[2-(4-Hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α -(1-methylethyl)-benzeneacetonitrile;  D 702;  PR 24; 
Molecular FormulaC26H36N2O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
InChIKeyCAAKRPRWCVWYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-O-Desmethyl Verapamil (CAS 77326-93-3): O-Demethylated Metabolite of Verapamil for Pharmacokinetic and Transporter Studies


p-O-Desmethyl Verapamil (also designated D-703) is an O-demethylated metabolite of the phenylalkylamine calcium channel blocker verapamil, formed via cytochrome P450-mediated oxidation [1]. It is chemically defined as 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile with a molecular formula of C₂₆H₃₆N₂O₄ and molecular weight of 440.58 g/mol . The compound is available as a reference standard for analytical method development, metabolite identification, and in vitro transporter studies .

Why Generic Substitution with Other Verapamil Metabolites Fails: Functional Divergence Among Verapamil Phase I Metabolites


Verapamil undergoes extensive hepatic metabolism via multiple pathways, yielding at least four distinct primary metabolites: norverapamil (N-demethylation), D-617 (N-dealkylation), D-620 (N-demethylation of D-617), and D-703/p-O-desmethyl verapamil (O-demethylation) [1]. These metabolites exhibit markedly divergent pharmacological and pharmacokinetic properties. For instance, norverapamil retains approximately 20% of verapamil's vasodilatory potency and contributes to AV nodal effects, whereas D-617 and D-620 are essentially hemodynamically inactive at therapeutic concentrations [2]. More critically, P-glycoprotein substrate and inhibitor characteristics differ sharply across these metabolites: D-617 and D-620 are P-gp substrates, while D-703 and norverapamil are P-gp inhibitors [3]. Consequently, substituting one metabolite for another in experimental or analytical contexts would yield fundamentally different outcomes in transporter interaction studies, drug-drug interaction modeling, or metabolic profiling. Selection of the specific metabolite must be driven by the intended application and the distinct functional profile of each compound.

Product-Specific Quantitative Evidence: p-O-Desmethyl Verapamil (D-703) Differentiation Data


P-glycoprotein Inhibition: D-703 Is a P-gp Inhibitor, Unlike N-Dealkylated Metabolites D-617 and D-620

p-O-Desmethyl Verapamil (D-703) is a P-glycoprotein inhibitor with an IC₅₀ value of 1.6 μM, whereas the N-dealkylated metabolites D-617 and D-620 exhibit no P-gp inhibition at concentrations up to 100 μM [1]. In contrast, D-617 and D-620 are P-gp substrates, demonstrating polarized transport in Caco-2 and L-MDR1 cell monolayers, while D-703 shows no P-gp-dependent transport [2]. This functional dichotomy is critical for experimental design in transporter pharmacology studies.

P-glycoprotein transporter inhibition drug-drug interactions multidrug resistance

Metabolic Formation Clearance: D-703 Exhibits 5.8-Fold Higher Intrinsic Clearance than Regioisomer D-702 in Human Liver Microsomes

In human liver microsomes (n=4), the intrinsic clearance (CLint) for O-demethylation of racemic verapamil to D-703 (p-O-desmethyl verapamil) was 13.9 ± 1.0 mL·min⁻¹·g⁻¹, compared to 2.4 ± 0.6 mL·min⁻¹·g⁻¹ for formation of the regioisomer D-702 [1]. This represents a 5.8-fold higher metabolic clearance toward the D-703 product. This regioselectivity was consistently observed with both S-verapamil (16.8 ± 3.3 vs 2.2 ± 1.2 mL·min⁻¹·g⁻¹) and R-verapamil (12.1 ± 2.9 vs 3.6 ± 1.3 mL·min⁻¹·g⁻¹) enantiomers.

drug metabolism cytochrome P450 regioselectivity in vitro metabolism

CYP Isoform Specificity: CYP2C8 Selectively Produces D-703, Whereas CYP2C9 and CYP2C18 Form Both D-703 and D-702

In recombinant yeast microsomes expressing individual human CYP isoforms, CYP2C8 selectively catalyzed the formation of D-703 (p-O-desmethyl verapamil) without producing the regioisomer D-702 [1]. In contrast, CYP2C9 and CYP2C18 produced both D-703 and D-702 [1]. This isoform selectivity contrasts with verapamil N-dealkylation (formation of D-617) and N-demethylation (formation of norverapamil), which are catalyzed by CYP3A4 and CYP1A2, not by CYP2C enzymes [2].

CYP2C8 CYP2C9 enzyme specificity pharmacogenomics

Enantioselective Formation: D-703 Production Exhibits Modest S-Enantiomer Preference (S/R Ratio 1.41)

The formation of D-703 from verapamil enantiomers in human liver microsomes demonstrates modest but statistically significant stereoselectivity, with a S/R intrinsic clearance ratio of 1.41 ± 0.17 (p<0.05) [1]. This indicates preferential O-demethylation of S-verapamil to yield D-703. This contrasts with the biphasic substrate inhibition kinetics observed for norverapamil and D-617 formation via CYP3A4, where more complex atypical kinetics including activation and inhibition depend on product formation and isoform [2].

stereoselective metabolism enantiomers chiral pharmacology

Urinary Excretion Contribution: D-703 (as D-702/D-703 Fraction) Contributes to Verapamil's Metabolic Disposition Profile

In a study of seven patients with stable angina pectoris receiving oral verapamil, cumulative urinary excretion of verapamil and primary metabolites up to 48 hours post-dose averaged: verapamil (1.0%), norverapamil (2.2%), D-617 (11.4%), and D-620 (6.7%) of the administered dose [1]. While D-703 was not individually quantified in this early study, the O-demethylation pathway (D-702/D-703) represents a distinct metabolic route separate from N-dealkylation and N-demethylation pathways. The CYP2C-mediated O-demethylation to D-703 occurs in parallel with CYP3A4-mediated N-dealkylation to D-617 [2].

pharmacokinetics urinary excretion mass balance

Analytical Standard Purity: Certified Reference Material with >98% Purity for Regulatory Bioanalytical Applications

p-O-Desmethyl Verapamil is supplied as a certified reference standard with comprehensive characterization data conforming to regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . The compound is available with purity specifications typically >98% . In contrast, other verapamil metabolites such as D-617 and D-620 are also available as reference standards, but their selection depends on the specific metabolic pathway being monitored.

analytical method validation reference standard quality control

Optimal Research and Industrial Application Scenarios for p-O-Desmethyl Verapamil (CAS 77326-93-3)


In Vitro P-glycoprotein Inhibition Studies Requiring a Metabolite-Derived Inhibitor

Researchers investigating P-gp-mediated drug-drug interactions should select p-O-Desmethyl Verapamil (D-703) when an inhibitory metabolite is required. D-703 inhibits P-gp-mediated digoxin transport with an IC₅₀ of 1.6 μM, unlike the N-dealkylated metabolites D-617 and D-620 which lack inhibitory activity up to 100 μM [1]. This property makes D-703 suitable for dissecting the contribution of O-demethylated metabolites to overall verapamil-mediated P-gp inhibition.

CYP2C8 Activity Probe in Pharmacogenomic and Drug-Drug Interaction Studies

D-703 serves as a selective probe for CYP2C8 enzymatic activity. In recombinant systems, CYP2C8 selectively forms D-703 without producing the regioisomer D-702, whereas CYP2C9 and CYP2C18 produce both [2]. This isoform selectivity enables investigators to assess CYP2C8 function independently of CYP2C9, supporting pharmacogenomic studies of CYP2C8 polymorphisms and evaluation of CYP2C8-mediated drug-drug interactions.

Regioselective Metabolism Studies Differentiating O-Demethylation from N-Dealkylation Pathways

In studies examining the metabolic fate of verapamil, D-703 provides a specific marker for the O-demethylation pathway, which is kinetically favored over the competing D-702 pathway by 5.8-fold in human liver microsomes [2]. This differentiation is critical for understanding the relative contribution of CYP2C-mediated O-demethylation versus CYP3A4-mediated N-dealkylation (D-617) and N-demethylation (norverapamil) to overall verapamil clearance.

Analytical Method Validation and Quality Control for ANDA Submissions

p-O-Desmethyl Verapamil certified reference material is suitable for analytical method development, method validation (AMV), and QC applications for verapamil ANDA submissions . Its use ensures accurate quantitation of the O-demethylated metabolite in bioanalytical samples, a requirement for demonstrating bioequivalence and characterizing metabolite profiles in regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-O-Desmethyl Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.